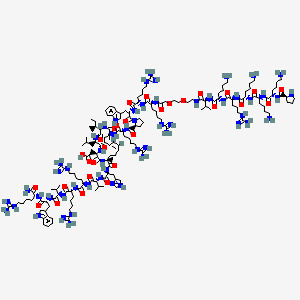
Gluconate Calcium
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
Calcium gluconate can be synthesized through several methods:
Chemical Oxidation: This involves the oxidation of glucose with a hypochlorite solution.
Electrolytic Oxidation: In this method, a glucose solution containing a known value of bromide undergoes electrolytic oxidation.
Fermentation Process: Specific microorganisms are grown in a medium containing glucose and other ingredients to produce calcium gluconate.
Industrial Production Methods
Industrial production of calcium gluconate typically involves the reaction of gluconic acid-delta-lactone with calcium carbonate at temperatures between 80-90°C to obtain a calcium gluconate aqueous solution. This solution is then treated with medicinal activated carbon, filtered, cooled, and crystallized to obtain the final product .
Chemical Reactions Analysis
Types of Reactions
Calcium gluconate undergoes several types of chemical reactions:
Double Displacement (Metathesis) Reaction: For example, D-Gluconic Acid reacts with Calcium Hydroxide to form Calcium Gluconate and Water.
Electrochemical Reactions: Calcium gluconate can be obtained by the electrolysis of an aqueous glucose solution in the presence of KBr and CaCO3.
Common Reagents and Conditions
Reagents: Gluconic acid, calcium carbonate, calcium hydroxide, hypochlorite solution, bromide.
Conditions: Reactions typically occur at elevated temperatures (80-90°C) and may involve electrolysis or fermentation processes.
Major Products
The primary product of these reactions is calcium gluconate, with water being a common byproduct in many of these reactions .
Scientific Research Applications
Calcium gluconate has a wide range of applications in scientific research:
Chemistry: It is used in the synthesis of various calcium compounds and as a reagent in chemical reactions.
Biology: Calcium gluconate is used in cell culture media to provide essential calcium ions for cellular functions.
Medicine: It is used to treat hypocalcemia, hyperkalemia, and magnesium toxicity.
Mechanism of Action
Calcium gluconate exerts its effects by dissociating into calcium ions in the plasma. These calcium ions play a crucial role in moderating nerve and muscle performance by regulating action potential thresholds . In cases of hydrogen fluoride exposure, calcium gluconate provides calcium ions to complex with free fluoride ions, reducing toxicity and correcting fluoride-induced hypocalcemia .
Comparison with Similar Compounds
Similar Compounds
Calcium Chloride: Used similarly to calcium gluconate but has a different chemical structure (CaCl₂) and is more soluble in water.
Calcium Lactate: Another calcium salt used as a supplement, with better absorption compared to calcium gluconate.
Calcium Borogluconate: Used primarily in veterinary medicine due to its higher solubility.
Uniqueness
Calcium gluconate is unique in its balance of solubility and bioavailability, making it suitable for both oral and intravenous administration. Its relatively mild side effects and versatility in treating various calcium-related conditions make it a preferred choice in both human and veterinary medicine .
Properties
Molecular Formula |
C12H22CaO14 |
|---|---|
Molecular Weight |
430.37 g/mol |
IUPAC Name |
calcium;(2R,3S,4R,5R)-2,3,4,5,6-pentahydroxyhexanoate;2,3,4,5,6-pentahydroxyhexanoate |
InChI |
InChI=1S/2C6H12O7.Ca/c2*7-1-2(8)3(9)4(10)5(11)6(12)13;/h2*2-5,7-11H,1H2,(H,12,13);/q;;+2/p-2/t2-,3-,4+,5-;;/m1../s1 |
InChI Key |
NEEHYRZPVYRGPP-ZBHRUSISSA-L |
Isomeric SMILES |
C([C@H]([C@H]([C@@H]([C@H](C(=O)[O-])O)O)O)O)O.C(C(C(C(C(C(=O)[O-])O)O)O)O)O.[Ca+2] |
Canonical SMILES |
C(C(C(C(C(C(=O)[O-])O)O)O)O)O.C(C(C(C(C(C(=O)[O-])O)O)O)O)O.[Ca+2] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![2,4-Dibromo-6-[[[1-(4-methylphenyl)sulfonyl-4,5-diphenyl-4,5-dihydroimidazol-2-yl]methyl-(1-phenylethyl)amino]methyl]phenol](/img/structure/B13397225.png)



![methyl N-[1-[2-[2-hydroxy-3-[[2-(methoxycarbonylamino)-3,3-dimethylbutanoyl]amino]-4-phenylbutyl]hydrazinyl]-3,3-dimethyl-1-oxobutan-2-yl]carbamate](/img/structure/B13397252.png)
![3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-[(4-nitrophenyl)carbamoyl]propanoic acid](/img/structure/B13397253.png)
![ethyl 4-methyl-1,4,12-triazatetracyclo[7.6.1.05,16.010,15]hexadeca-5,7,9(16)-triene-12-carboxylate](/img/structure/B13397261.png)

![1-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-methylpentanoyl]pyrrolidine-2-carboxylic acid](/img/structure/B13397270.png)


